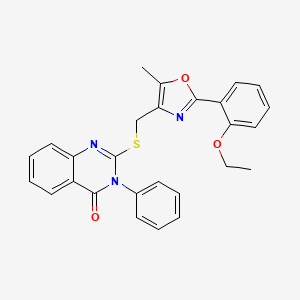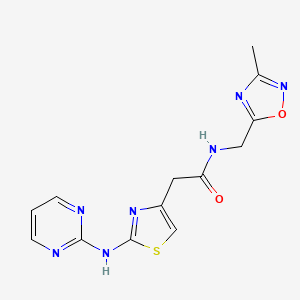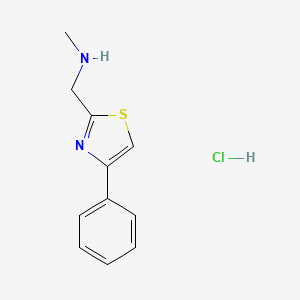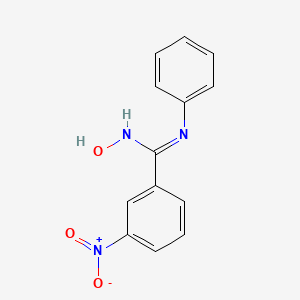![molecular formula C7H9N5O2 B2986489 3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 67304-67-0](/img/structure/B2986489.png)
3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to possess various pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been reported in several studies . The general procedure involves the reaction of aromatic aldehydes, guanidine, and pyrazolone derivatives .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines has been confirmed using various spectroscopic methods . The structure includes a 6-substituted amino moiety .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines undergo various chemical reactions. For instance, they can react with different electrophilic and nucleophilic reagents . The reaction mechanism has been illustrated using Density Functional Theory (DFT) .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can be inferred from their molecular structure .Aplicaciones Científicas De Investigación
Novel Synthetic Routes and Catalyst Development
Researchers have developed innovative synthetic routes and catalysts to create derivatives of pyrazolo[3,4-d]pyrimidine, which include the use of ionic liquids, microwave irradiation, and solvent-free conditions to enhance the efficiency and yield of these compounds. These methods provide a foundation for the exploration of this compound in various scientific and medicinal applications due to their efficiency and environmental friendliness (Rahmani et al., 2018).
Advanced Compound Synthesis
There has been a focus on creating pyrazolo[3,4-d]pyrimidine-4,6-dione derivatives through intramolecular N-N bond coupling and oxidative coupling, showcasing the compound's versatility and potential as a precursor for more complex molecules with potential biological or chemical utility (Monguchi et al., 2009).
Biological Activity Exploration
The antimicrobial and anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives has been studied, indicating that these compounds may have significant biological activities. This suggests potential applications in developing new therapeutic agents based on their structure-activity relationship (Zaki et al., 2016).
Green Synthesis Approaches
Efforts to synthesize pyrazolo[3,4-d]pyrimidine derivatives through green chemistry approaches, such as water-mediated reactions without the need for catalysts, highlight the ongoing shift towards more sustainable and environmentally friendly chemical syntheses. These methods not only provide a pathway for creating these compounds but also align with broader sustainability goals in chemical research (Dai et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-11-5-3(4(8)9-10-5)6(13)12(2)7(11)14/h1-2H3,(H3,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOGCXGDFZVKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NNC(=C2C(=O)N(C1=O)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2986406.png)




![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2986414.png)


![N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986420.png)
![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986422.png)
![methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate](/img/structure/B2986425.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2986426.png)

